Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-
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Overview
Description
Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- is a chemical compound with the molecular formula C17H16O. It is also known as cyclopropyl phenyl ketone. This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanone group. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- typically involves the reaction of cyclopropylmethyl bromide with benzene in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ketone .
Industrial Production Methods
On an industrial scale, the production of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- can be achieved through the Friedel-Crafts acylation of benzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives
Scientific Research Applications
Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- can be compared with other similar compounds such as:
Cyclopropyl phenyl ketone: Similar structure but lacks the phenylmethyl group.
Benzoylcyclopropane: Similar structure but with different substituents on the cyclopropyl ring.
Phenyl cyclopropyl ketone: Similar structure but with variations in the positioning of the phenyl and cyclopropyl groups.
The uniqueness of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
CAS No. |
58688-34-9 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(1-benzylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C17H16O/c18-16(15-9-5-2-6-10-15)17(11-12-17)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
UHCROHFYLZEHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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